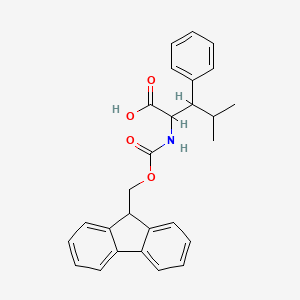

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its molecular formula is C₂₈H₂₇NO₄, with a molecular weight of 441.52 g/mol . The compound features an Fmoc group, a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions. The 4-methyl-3-phenylpentanoic acid backbone introduces steric bulk and hydrophobicity, which can influence peptide folding, solubility, and interaction with biological targets. This compound is cataloged as a building block for solid-phase peptide synthesis (SPPS), particularly in the design of non-natural amino acid residues or constrained peptide architectures .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c1-17(2)24(18-10-4-3-5-11-18)25(26(29)30)28-27(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,17,23-25H,16H2,1-2H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIMRNIRPCTXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in DMF.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions are typically peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled in the correct order .

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid is extensively used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme-substrate relationships.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for various applications, including diagnostics and research.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the coupling reactions, preventing unwanted side reactions. It is then removed under mild basic conditions, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid

(2S)-3-[4-(Difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

- Molecular Formula: C₂₅H₂₁F₂NO₄

- Molecular Weight : 437.44 g/mol

- Key Differences : The 4-(difluoromethyl)phenyl group introduces electronegative fluorine atoms, enhancing metabolic stability and altering lipophilicity compared to the parent compound’s 3-phenyl group .

Analogues with Aliphatic or Branched Side Chains

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

- Molecular Formula : C₂₄H₂₈N₂O₄

- Molecular Weight : 408.49 g/mol

- Key Differences: The methyl-substituted pentanoic acid chain replaces the phenyl group, reducing aromaticity but improving solubility in polar solvents. The methylamino group may alter hydrogen-bonding capacity .

(4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid

- Molecular Formula: C₂₇H₃₃NO₄

- Molecular Weight : 435.56 g/mol

Functional Group Variations

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid

- Molecular Formula: C₂₃H₂₃NO₆

- Molecular Weight : 409.43 g/mol

- Key Differences: The methoxy-oxobutanoic acid moiety adds an ester functional group, enabling pH-sensitive cleavage or esterase-triggered drug release .

Solubility and Stability

- The parent compound’s 3-phenyl group contributes to low aqueous solubility, necessitating organic solvents like DCM or DMF for SPPS . In contrast, analogues with polar substituents (e.g., difluoromethyl or methoxy groups) exhibit improved solubility in aqueous-organic mixtures .

- Fmoc-protected compounds with aliphatic chains (e.g., heptanoic acid derivatives) show greater thermal stability but are prone to oxidative degradation compared to aromatic analogues .

Toxicity and Handling

- Acute toxicity data (Category 4 for oral, dermal, and inhalation routes) are reported for several analogues, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid, necessitating strict handling protocols .

Comparative Table of Key Compounds

Biological Activity

The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid (commonly referred to as Fmoc-amino acid) is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, which are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. This article focuses on the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C23H29NO4

- Molecular Weight : 393.48 g/mol

- IUPAC Name : this compound

The compound features a fluorenyl group that enhances its lipophilicity and stability, making it suitable for various biological applications.

Antimicrobial Activity

Research has shown that compounds similar to Fmoc-amino acids exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of fluorenylmethoxycarbonyl compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Properties

The potential anticancer activity of Fmoc derivatives has been explored in several studies. In vitro assays have indicated that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the micromolar range, suggesting moderate potency against cancer cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various Fmoc derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) as low as 32 µg/mL, showcasing their potential as novel antimicrobial agents . -

Anticancer Activity Assessment :

Another research project focused on the anticancer properties of Fmoc-amino acids, revealing that one compound exhibited an IC50 value of 150 µM against HeLa cells. The study highlighted the importance of structural modifications in enhancing biological activity .

The biological activity of Fmoc-amino acids is attributed to their ability to interact with cellular targets involved in critical pathways such as:

- Protein Synthesis : Fmoc derivatives may inhibit ribosomal function, thereby reducing protein synthesis in bacteria and cancer cells.

- Apoptosis Induction : These compounds can activate apoptotic pathways through mitochondrial disruption and caspase activation.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antimicrobial | Escherichia coli | 64 µg/mL | |

| Anticancer | HeLa | 150 µM | |

| Anticancer | A549 | 200 µM |

Structural Modifications and Their Effects

| Modification Type | Effect on Activity |

|---|---|

| Fluorenyl Group | Increased lipophilicity |

| Methyl Substitution | Enhanced stability |

| Amino Group | Improved binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.